Enterostatin (APGPR) is a pentapeptide primarily known for its role in appetite regulation, particularly in reducing dietary fat intake [, , , ]. It is classified as a gut-brain peptide, reflecting its production in the gastrointestinal tract and action in both the periphery and central nervous system [, ]. Enterostatin is generated through the tryptic cleavage of procolipase, a protein crucial for fat digestion [, , , ].
Enterostatin exists in three primary isoforms: Val-Pro-Asp-Pro-Arg (VPDPR), Ala-Pro-Gly-Pro-Arg (APGPR), and Val-Pro-Gly-Pro-Arg (VPGPR) []. These isoforms exhibit comparable efficacy in reducing dietary fat preference [, , ]. APGPR is the predominant form found in humans and rats [, ].
Enterostatin is synthesized in the gastrointestinal tract, particularly in the small intestine, where it is released in response to dietary fat intake. The peptide is formed from the enzymatic cleavage of procolipase, which is then activated to colipase, facilitating lipid digestion. The presence of enterostatin in circulation influences central nervous system pathways that regulate food intake and energy balance.
APGPR Enterostatin belongs to a class of peptides known as satiety factors. It acts on specific receptors in the brain and peripheral tissues to modulate feeding behavior, particularly by inhibiting fat consumption. Its classification as a neuropeptide highlights its role in communication between the gut and brain regarding energy homeostasis.
The synthesis of APGPR Enterostatin is typically achieved through solid-phase peptide synthesis (SPPS), a widely used technique that allows for the assembly of peptides in a stepwise manner on a solid support. This method enables precise control over the sequence and composition of the peptide.
APGPR Enterostatin has a specific amino acid sequence: Alanine-Proline-Glycine-Proline-Arginine. This sequence contributes to its functional properties and interactions with biological targets.
Enterostatin primarily engages in receptor-ligand interactions that modulate physiological responses related to fat intake. Upon binding to its target receptors, it initiates signaling pathways that influence appetite regulation.
The mechanism through which APGPR Enterostatin exerts its effects involves:
Research indicates that administration of enterostatin leads to changes in food intake behavior and energy expenditure, demonstrating its potential as a therapeutic agent for obesity management.
APGPR Enterostatin has several potential applications in scientific research and medicine:
APGPR enterostatin (Ala-Pro-Gly-Pro-Arg) is a pentapeptide liberated from the N-terminus of procolipase, a 101-amino-acid protein precursor. Proteolytic activation occurs primarily in the small intestine via trypsin-like enzymes, which cleave procolipase into functional colipase and enterostatin. Colipase acts as a cofactor for pancreatic lipase during dietary fat digestion, while enterostatin functions as a signaling peptide. This cleavage is triggered by fat ingestion, linking enterostatin release directly to lipid metabolism [2] [3].
The pentapeptide sequence exhibits remarkable evolutionary conservation. Humans express APGPR, while rodents primarily express VPGPR or VPDPR. Despite sequence variations, the core X-Pro-Y-Pro-Arg motif is preserved across vertebrates, underscoring its functional significance. Structure-activity studies confirm that modifications to this motif—particularly the C-terminal arginine—abolish enterostatin’s biological activity, including its satiety effects [2] [3] [10].
Beyond the pancreas, procolipase mRNA and enterostatin immunoreactivity are detected in:
High-fat diets (HFD) robustly induce procolipase gene expression. In rodents and humans:
Table 1: Tissue-Specific Expression of Procolipase/Enterostatin
Tissue/Cell Type | Detection Method | Functional Significance |
---|---|---|
Pancreatic acinar cells | mRNA, Immunohistochemistry | Endocrine release into duodenum |
Gastric mucosa | RT-PCR, Western blot | Paracrine signaling |
Amygdala neurons | Immunoreactivity, PCR | Regulation of dietary fat preference |
Hypothalamic neurons | In situ hybridization | Integration with melanocortin signaling |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0